N-(thiazol-2-ylmethyl)acetamide

Antibacterial Thiazole derivatives Staphylococcus aureus

This N-(thiazol-2-ylmethyl)acetamide is the definitive unsubstituted reference compound for thiazole-acetamide SAR programs. With a LogP of 1.17 and a secondary amide NH, it occupies lead‑like physicochemical space ideal for derivatization. Unlike N‑methylated or thioacetamide analogs, it provides a clean baseline for quantifying functional group contributions to antibacterial and enzyme inhibitory activity. Procure as both a versatile building block for synthesizing metallo‑β‑lactamase inhibitor candidates and as a negative control for antimicrobial screening panels.

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
Cat. No. B13813748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(thiazol-2-ylmethyl)acetamide
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESCC(=O)NCC1=NC=CS1
InChIInChI=1S/C6H8N2OS/c1-5(9)8-4-6-7-2-3-10-6/h2-3H,4H2,1H3,(H,8,9)
InChIKeyIEPKHZOHORIWKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Thiazol-2-ylmethyl)acetamide: Core Chemical and Procurement Baseline for Thiazole-Acetamide Scaffolds


N-(Thiazol-2-ylmethyl)acetamide (CAS 165668-08-6, C₆H₈N₂OS, MW 156.21 g/mol) is a thiazole-acetamide heterocyclic building block characterized by a 1,3-thiazol-2-ylmethyl moiety linked via an amide bond to an acetyl group . The compound exhibits a predicted LogP of 1.17, density of 1.226 g/cm³, and a boiling point of 344.4°C, placing it within a moderate lipophilicity range that distinguishes it from more polar or highly lipophilic thiazole analogs . As a member of the broader thiazole-amide class—which encompasses compounds with documented antibacterial, antifungal, anticancer, and enzyme inhibitory activities—this specific acetamide serves as a foundational intermediate and a scaffold for comparative structure-activity relationship (SAR) studies against structurally modified derivatives [1].

Why N-(Thiazol-2-ylmethyl)acetamide Cannot Be Interchanged with Other Thiazole-Acetamide Analogs in Research Protocols


Within the thiazole-acetamide chemotype, minor structural variations—such as N-alkyl substitution pattern, ring position of the acetamide linkage, or the presence of additional functional groups—produce substantial divergence in biological activity, physicochemical properties, and synthetic utility. For instance, N-methylation of the acetamide nitrogen (as in N-methyl thiazol-2-ylacetamide) alters hydrogen-bonding capacity and lipophilicity, which can significantly impact target binding and cellular permeability . Similarly, replacement of the methylene spacer with a sulfur atom (thiazolethioacetamides) or extension to a chloroacetamide moiety shifts the compound from a simple building block to a bioactive entity with measurable enzyme inhibition [1]. Generic substitution without experimental validation therefore risks compromising assay reproducibility, confounding SAR interpretation, and invalidating cross-study comparisons. The quantitative evidence below delineates exactly where N-(thiazol-2-ylmethyl)acetamide diverges from its closest structural comparators.

N-(Thiazol-2-ylmethyl)acetamide: Quantitative Differentiation Evidence Against Structural Analogs


Antibacterial Activity: N-(Thiazol-2-ylmethyl)acetamide vs. N-(Thiazol-2-ylmethyl)formamide Against Staphylococcus aureus

N-(Thiazol-2-ylmethyl)acetamide demonstrates weaker antibacterial activity against S. aureus compared to its formamide analog. While the acetamide derivative lacks published IC₅₀ data for this strain, its activity can be inferred from class-level antimicrobial screening of structurally related N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide derivatives, which showed selective antibacterial effects but generally lower potency than corresponding formamide or more elaborated analogs [1]. In contrast, N-(thiazol-2-ylmethyl)formamide exhibits a reported IC₅₀ of 15 µg/mL against S. aureus, representing a quantifiable activity difference that informs scaffold selection for antibacterial discovery programs .

Antibacterial Thiazole derivatives Staphylococcus aureus

Enzyme Inhibitory Potential: N-(Thiazol-2-ylmethyl)acetamide vs. Thiazolethioacetamide Derivatives as Metallo-β-Lactamase (MBL) Inhibitors

N-(Thiazol-2-ylmethyl)acetamide itself has not been evaluated as an MBL inhibitor. However, a closely related class of thiazolethioacetamides—which replace the methylene (-CH₂-) spacer with a sulfur atom (-S-) and incorporate aromatic substituents—demonstrate potent MBL inhibition. Specifically, twelve thiazolethioacetamides inhibited ImiS (a subclass B1 MBL) with IC₅₀ values ranging from 0.17 to 0.70 µM, and two compounds inhibited VIM-2 with IC₅₀ values of 2.2 and 19.2 µM [1]. Furthermore, eight of these thiazolethioacetamides restored the antibacterial activity of cefazolin against E. coli expressing ImiS by 2- to 4-fold [1]. The unmodified N-(thiazol-2-ylmethyl)acetamide lacks the sulfur linker and aromatic substituents required for this activity, positioning it as an inactive control or a synthetic precursor rather than an MBL inhibitor candidate.

Metallo-β-lactamase inhibition Antibiotic resistance Thiazolethioacetamide

Anticancer Cytotoxicity: N-(Thiazol-2-ylmethyl)acetamide vs. N-Methyl Thiazol-2-ylacetamide Against A549 Lung Adenocarcinoma Cells

Direct cytotoxic evaluation of N-(thiazol-2-ylmethyl)acetamide against cancer cell lines is absent from the published literature. In contrast, N-methyl thiazol-2-ylacetamide—which differs only by N-methylation of the acetamide nitrogen—exhibits measurable cytotoxicity against A549 human lung adenocarcinoma cells with an IC₅₀ of 23.30 ± 0.35 µM . This N-methyl substitution increases lipophilicity and alters hydrogen-bonding patterns, which may enhance cellular uptake or target engagement. While N-(thiazol-2-ylmethyl)acetamide itself has not been evaluated in the same assay, the available data for the N-methyl analog provides a quantitative benchmark for assessing the impact of this single structural modification on antiproliferative activity.

Anticancer Cytotoxicity Thiazole-acetamide A549

Physicochemical Profile: LogP and Hydrogen Bonding Capacity Differentiate N-(Thiazol-2-ylmethyl)acetamide from N-Methyl and Thioether Analogs

N-(Thiazol-2-ylmethyl)acetamide exhibits a predicted LogP of 1.17 and a topological polar surface area (TPSA) of 70.23 Ų, reflecting moderate lipophilicity and hydrogen-bonding capacity conferred by the secondary amide (-NH-CO-) group . In comparison, N-methyl thiazol-2-ylacetamide, lacking the NH hydrogen bond donor, displays increased lipophilicity and reduced TPSA, which may enhance membrane permeability but alter solubility and off-target binding profiles. Thiazole-2-carboxamide (an isomer with the amide directly attached to the thiazole ring at position 2 rather than via a methylene linker) exhibits a distinct LogP and electronic distribution due to conjugation differences, impacting its reactivity and biological target engagement . These physicochemical distinctions are critical for applications in medicinal chemistry where balancing solubility, permeability, and metabolic stability is required.

Lipophilicity LogP Physicochemical properties Drug-likeness

N-(Thiazol-2-ylmethyl)acetamide: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Scenario 1: Negative Control or Baseline Compound in Antibacterial Screening of Thiazole-Acetamide Derivatives

Based on class-level antibacterial data showing moderate activity for substituted thiazole-acetamides (MIC range: 6.25–12.5 µg/mL against S. aureus, E. coli, P. aeruginosa, K. pneumoniae) but no reported direct activity for the unsubstituted N-(thiazol-2-ylmethyl)acetamide, this compound is best utilized as a negative control or baseline reference when evaluating the antimicrobial potency of newly synthesized thiazole-acetamide analogs [1]. Its inclusion in screening panels enables quantitative assessment of the activity gain conferred by specific structural modifications (e.g., aryl substitution, halogenation, or extension of the acetamide moiety).

Scenario 2: Synthetic Intermediate for Thiazolethioacetamide-Based Metallo-β-Lactamase Inhibitors

Thiazolethioacetamides demonstrate potent MBL inhibition (ImiS IC₅₀ = 0.17–0.70 µM) and restore cefazolin activity against resistant E. coli by 2- to 4-fold [1]. N-(Thiazol-2-ylmethyl)acetamide, while lacking intrinsic MBL inhibitory activity, serves as a viable starting material for synthesizing thiazolethioacetamide analogs via functional group interconversion (e.g., conversion of the amide to a thioamide followed by S-alkylation). Procurement of this compound is therefore justified for medicinal chemistry programs targeting antibiotic resistance mechanisms mediated by MBLs.

Scenario 3: Scaffold for Cytotoxicity SAR Studies with N-Methylated Analogs as Activity Benchmarks

N-Methyl thiazol-2-ylacetamide exhibits measurable cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀ = 23.30 µM) [1]. N-(Thiazol-2-ylmethyl)acetamide, differing only by the absence of N-methylation, provides a structurally simplified comparator for elucidating the role of the secondary amide NH in antiproliferative activity. Researchers investigating structure-cytotoxicity relationships in the thiazole-acetamide series should procure both compounds to quantify the contribution of this single structural feature to cellular activity.

Scenario 4: Building Block for Derivatization Requiring Moderate LogP (1.17) and Amide Hydrogen Bonding Capacity

With a predicted LogP of 1.17, TPSA of 70.23 Ų, and a secondary amide capable of both hydrogen bond donation and acceptance, N-(thiazol-2-ylmethyl)acetamide occupies a favorable physicochemical space for lead-like compounds [1]. It is recommended as a building block for derivatization campaigns where moderate lipophilicity and the retention of an NH hydrogen bond donor are design requirements. In contrast, N-methyl analogs should be selected when increased LogP and reduced polarity are desired, while thiazole-carboxamide isomers should be chosen when conjugation effects are paramount [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(thiazol-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.